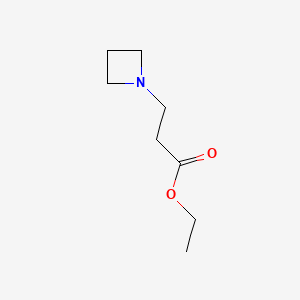![molecular formula C5H6O B1582071 6-Oxabicyclo[3.1.0]hex-3-ene CAS No. 7129-41-1](/img/structure/B1582071.png)
6-Oxabicyclo[3.1.0]hex-3-ene
Overview
Description
6-Oxabicyclo[3.1.0]hex-3-ene is a useful research compound. Its molecular formula is C5H6O and its molecular weight is 82.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The mode of action of 6-Oxabicyclo[31It is known that the compound is involved in a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . .
Biochemical Pathways
The biochemical pathways affected by 6-Oxabicyclo[31The compound is involved in the synthesis of bicyclo[3.1.0]hexanes
Properties
IUPAC Name |
6-oxabicyclo[3.1.0]hex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-4-5(3-1)6-4/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZFCDOTGITCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991587 | |
| Record name | 6-Oxabicyclo[3.1.0]hex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7129-41-1 | |
| Record name | 6-Oxabicyclo(3.1.0)hex-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007129411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Oxabicyclo[3.1.0]hex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 1,3-diaza-6-oxabicyclo[3.1.0]hex-3-ene derivatives?
A1: The research highlights a novel and facile photochemical method for synthesizing 1,3-diaza-6-oxabicyclo[3.1.0]hex-3-ene derivatives. This method utilizes readily available 2H-imidazole N-oxides as starting materials and subjects them to ultraviolet irradiation [, , ]. This process represents a significant advancement in synthetic chemistry as it provides access to a previously unexplored ring system with potential applications in various fields.
Q2: Can you elaborate on the reaction conditions and their influence on the formation of 1,3-diaza-6-oxabicyclo[3.1.0]hex-3-enes?
A2: While the provided abstracts lack specific details about reaction conditions, they emphasize the use of ultraviolet irradiation as the driving force for the photoisomerization of 2H-imidazole N-oxides to 1,3-diaza-6-oxabicyclo[3.1.0]hex-3-enes [, , ]. Further investigation into the influence of factors such as irradiation wavelength, solvent, and temperature on the reaction yield and product selectivity would be valuable.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)


![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/new.no-structure.jpg)



